molecular formula C7H6F2N2O3 B1460505 4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide CAS No. 1806891-88-2

4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide

Cat. No.: B1460505
CAS No.: 1806891-88-2
M. Wt: 204.13 g/mol
InChI Key: ZPEXNCNMUWPSAH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide is a compound of significant interest in the field of medicinal chemistry The presence of the difluoromethyl group in its structure enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and pyrimidines, such as:

  • 4-(Difluoromethyl)pyridine
  • 2,3-Dihydroxypyridine-5-carboxamide
  • Difluoromethylornithine (DFMO)

Uniqueness

4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-5-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12/h1,5,12H,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEXNCNMUWPSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)O)C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Reactant of Route 2
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Reactant of Route 3
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Reactant of Route 4
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Reactant of Route 5
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Reactant of Route 6
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide

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